methyl 3-[({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-4-methylbenzoate
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Overview
Description
Methyl 3-({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4-methylbenzoate is a complex organic compound that features a pyrazole ring, a benzoyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4-methylbenzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Benzoylation: The nitrated pyrazole is reacted with benzoyl chloride in the presence of a base like pyridine to form the benzoyl derivative.
Esterification: Finally, the benzoyl derivative is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoyl or ester derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting inflammatory and infectious diseases.
Medicine
Therapeutic Agents: Potential use in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry
Materials Science: Used in the synthesis of advanced materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of methyl 3-({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4-methylbenzoate is largely dependent on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4-methylbenzoate: Lacks the nitro group, which may result in different reactivity and biological activity.
Methyl 3-({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4-chlorobenzoate: Contains a chlorine atom instead of a methyl group, which can influence its chemical and biological properties.
Uniqueness
The presence of both the nitro group and the ester functionality in methyl 3-({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4-methylbenzoate makes it unique in terms of its reactivity and potential applications. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis and transesterification reactions, providing a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C22H22N4O5 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
methyl 3-[[2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoyl]amino]-4-methylbenzoate |
InChI |
InChI=1S/C22H22N4O5/c1-13-9-10-16(22(28)31-4)11-19(13)23-21(27)18-8-6-5-7-17(18)12-25-15(3)20(26(29)30)14(2)24-25/h5-11H,12H2,1-4H3,(H,23,27) |
InChI Key |
QCHHVKCMBUYPBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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